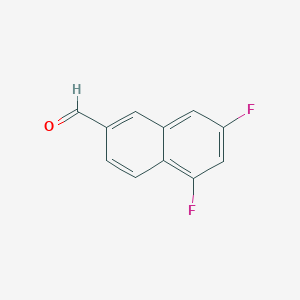

5,7-Difluoro-2-naphthaldehyde

Description

Contextual Significance of Fluorinated Naphthalene (B1677914) Scaffolds in Chemical Research

Fluorinated naphthalene scaffolds are of considerable interest in chemical research due to the profound impact of fluorine substitution on the physicochemical properties of the parent naphthalene molecule. The introduction of fluorine atoms, which are highly electronegative, can significantly alter a molecule's electronic properties, stability, and reactivity. ontosight.ai This has led to their exploration in various high-performance applications.

In materials science, the incorporation of fluorinated naphthalene units into polymers can enhance thermal stability, chemical resistance, and hydrophobicity, leading to the development of advanced materials for harsh environments. researchgate.net For instance, polymers containing naphthalene rings are known to exhibit low dielectric constants, a desirable property for interlayer dielectric materials in integrated circuits. researchgate.net The unique electronic and optical properties of fluorinated naphthalenes also make them candidates for use in liquid crystals and organic light-emitting diodes (OLEDs). ontosight.ai

In medicinal chemistry, the strategic placement of fluorine atoms is a common strategy to improve the metabolic stability and bioavailability of drug candidates. smolecule.com Fluorinated naphthalene derivatives have been investigated for a range of biological activities, with some studies indicating potential anticancer and antimicrobial properties. The fluorine atoms can influence how the molecule interacts with biological macromolecules like enzymes and receptors, potentially leading to enhanced therapeutic effects. smolecule.com

Overview of Naphthaldehyde Chemistry and its Academic Relevance to Difluorinated Analogues

Naphthaldehydes, which are naphthalene rings substituted with a formyl (-CHO) group, are versatile building blocks in organic synthesis. The aldehyde group is highly reactive and can participate in a wide array of chemical transformations, including condensation reactions, aldol (B89426) reactions, and the synthesis of Schiff bases. researchgate.netsigmaaldrich.com The bulky naphthalene core, compared to a simpler benzene (B151609) ring, can influence the stereochemistry and reactivity of these transformations. acs.org 2-Naphthaldehyde, for example, serves as a precursor for various compounds, including fluorescent probes and pharmaceutical intermediates. ontosight.ai

The academic relevance of difluorinated naphthaldehyde analogues, such as 5,7-Difluoro-2-naphthaldehyde, stems from the combined characteristics of the naphthaldehyde structure and fluorine substitution. The presence of two fluorine atoms is expected to modulate the reactivity of the aldehyde group and the aromatic ring. The strong electron-withdrawing nature of fluorine would make the aldehyde carbon more electrophilic and could influence the regioselectivity of further substitution reactions on the naphthalene ring.

These modified properties make difluoronaphthaldehydes valuable intermediates for synthesizing more complex and highly functionalized molecules. Research into these analogues contributes to a deeper understanding of structure-activity relationships and the development of novel compounds with tailored properties for specific applications in fields like medicinal chemistry and materials science. researchgate.net

Compound Data

Below are tables detailing the properties of the parent compound, 2-Naphthaldehyde, and a summary of the general effects of fluorination on naphthalene derivatives.

Table 1: Properties of 2-Naphthaldehyde

| Property | Value |

|---|---|

| CAS Number | 66-99-9 sigmaaldrich.com |

| Molecular Formula | C₁₁H₈O |

| Molecular Weight | 156.18 g/mol ontosight.ai |

| Appearance | White or pale yellow crystalline solid ontosight.ai |

| Melting Point | 58-61 °C sigmaaldrich.com |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and chloroform. ontosight.ai |

Table 2: General Impact of Fluorination on Naphthalene Derivatives

| Property Affected | Description of Impact |

|---|---|

| Thermal Stability | Generally enhanced due to the strength of the C-F bond. researchgate.net |

| Chemical Resistance | Increased inertness towards certain chemical reactions. ontosight.ai |

| Electronic Properties | Significant alteration due to the high electronegativity of fluorine, affecting reactivity and intermolecular interactions. ontosight.ai |

| Biological Activity | Can lead to improved metabolic stability, bioavailability, and receptor binding affinity. smolecule.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H6F2O |

|---|---|

Molecular Weight |

192.16 g/mol |

IUPAC Name |

5,7-difluoronaphthalene-2-carbaldehyde |

InChI |

InChI=1S/C11H6F2O/c12-9-4-8-3-7(6-14)1-2-10(8)11(13)5-9/h1-6H |

InChI Key |

YXJSGYKLKTVGAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1C=O)F)F |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 5,7 Difluoro 2 Naphthaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a primary site for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. This reactivity is the basis for numerous addition and condensation reactions.

5,7-Difluoro-2-naphthaldehyde reacts with primary amines, particularly aromatic amines, in an acid-catalyzed condensation reaction to form Schiff bases, also known as imines. nih.govnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). nih.gov

The general structure of a Schiff base is R-CH=N-R', where R is the 5,7-difluoronaphthyl group and R' is typically an aryl group. nih.gov These compounds are important intermediates in organic synthesis and coordination chemistry. nih.govasianpubs.org The reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent like ethanol (B145695). scirp.org

Table 1: Illustrative Schiff Base Formation

| Reactant 1 | Reactant 2 | Product Class | Key Bond Formed |

|---|

The conversion of the carbonyl group into a gem-difluoroalkene (C=CF₂) moiety is a significant transformation in organofluorine chemistry. cas.cn This can be achieved through a Wittig-type reaction. masterorganicchemistry.comwikipedia.orglibretexts.org A particularly effective method involves the use of difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) as a gem-difluoroolefination reagent. cas.cnnih.gov

In this reaction, the reagent is deprotonated by a strong base, such as lithium hexamethyldisilazide (LiHMDS), to generate a difluoromethyl carbanion. This nucleophile then attacks the aldehyde. cas.cn The subsequent steps lead to the formation of the gem-difluoroalkene and water-soluble pyridin-2-ol, simplifying product purification. cas.cn This method has been successfully applied to 2-naphthaldehyde, yielding the corresponding gem-difluoroalkene in good yields. cas.cn The gem-difluorovinyl group is a valuable functional group, known to act as a bioisostere for the carbonyl group. cas.cnresearchgate.net

Table 2: Gem-Difluoroolefination Reaction

| Substrate | Reagent | Base | Product |

|---|

The development of catalytic enantioselective reactions allows for the synthesis of chiral molecules, which is of great importance in medicinal chemistry. Aldehydes are excellent substrates for such transformations. For instance, copper-catalyzed enantioselective difluoroalkylation of aldehydes can generate chiral α,α-difluoro-β-hydroxy ketones with high yield and enantiomeric excess. nih.gov This reaction proceeds through the generation of difluoroenolates which then react with the aldehyde. nih.gov While this specific reaction has not been reported for this compound, the general methodology is applicable to a wide range of aldehydes and highlights a potential pathway for creating chiral derivatives from this starting material. nih.govscispace.com

The aldehyde functionality can be readily converted into other important functional groups, such as carboxylic acids and alcohols.

Oxidation to Carboxylic Acids: Aldehydes can be oxidized to the corresponding carboxylic acids using a variety of oxidizing agents. nih.govchempedia.info Common reagents include potassium permanganate (B83412) (KMnO₄), chromium(VI)-based reagents, and milder, more modern methods. nih.govchempedia.info For instance, N-hydroxyphthalimide (NHPI) can act as an organocatalyst for the aerobic oxidation of aldehydes to carboxylic acids using molecular oxygen as the oxidant, avoiding the need for transition metals or harsh reagents. organic-chemistry.org Another efficient method utilizes Oxone as the oxidant. organic-chemistry.org The oxidation of this compound would yield 5,7-Difluoro-2-naphthoic acid.

Reduction to Alcohols: The reduction of the aldehyde group yields a primary alcohol. This is a fundamental transformation in organic synthesis. youtube.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. youtube.com The reduction of this compound would produce (5,7-Difluoro-2-naphthalenyl)methanol.

Table 3: Functional Group Interconversions of the Aldehyde

| Transformation | Product Functional Group | Typical Reagents |

|---|---|---|

| Oxidation | Carboxylic Acid | KMnO₄, O₂/NHPI, Oxone |

Nucleophilic Additions and Condensations

Functionalization of the Difluoronaphthalene Nucleus

Direct functionalization of the aromatic core of this compound is generally less straightforward than reactions involving the aldehyde group. The two fluorine atoms are strong deactivating groups, making the naphthalene (B1677914) ring electron-deficient and less susceptible to electrophilic aromatic substitution. The directing effects of the fluorine atoms and the aldehyde group would further complicate the regioselectivity of such reactions. Research on the specific functionalization of the difluoronaphthalene nucleus in this particular compound is not extensively documented, suggesting that synthetic strategies typically focus on modifying the more reactive aldehyde handle or building the substituted naphthalene ring system from simpler precursors.

Electrophilic Aromatic Substitution Reactions (e.g., nitration, bromination, acylation)

Electrophilic aromatic substitution (EAS) on the this compound nucleus is a complex process due to the conflicting directing effects of the substituents. uci.edu The aldehyde group at the C-2 position is a deactivating, meta-directing group, which would steer incoming electrophiles primarily to the C-4 and C-5 positions. Conversely, the fluorine atoms are deactivating but ortho, para-directors. uci.edu The fluorine at C-5 directs towards C-6 and C-8, while the fluorine at C-7 directs towards C-6 and C-8.

Nitration: Nitration would likely require strong conditions, such as a mixture of concentrated nitric acid and sulfuric acid. The substitution is anticipated to occur at one of the less deactivated positions, potentially yielding a mixture of isomers.

Bromination: Direct bromination using Br₂ would necessitate a Lewis acid catalyst like FeBr₃. The regioselectivity would be influenced by the combined electronic effects, with substitution favoring positions activated by the fluorine atoms yet sterically accessible.

Acylation: Friedel-Crafts acylation is generally incompatible with strongly deactivated aromatic rings. Therefore, it is predicted that this compound would be unreactive under standard Friedel-Crafts conditions. uci.edu

Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Typical Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-5,7-difluoro-2-naphthaldehyde or 8-Nitro-5,7-difluoro-2-naphthaldehyde | Positions are ortho to fluorine atoms, representing the least deactivated sites. |

| Bromination | Br₂, FeBr₃ | 6-Bromo-5,7-difluoro-2-naphthaldehyde or 8-Bromo-5,7-difluoro-2-naphthaldehyde | Similar to nitration, substitution is directed by the fluorine atoms to the least deactivated positions. |

Nucleophilic Aromatic Substitution Reactions

The presence of two fluorine atoms on the electron-deficient naphthalene ring makes this compound a candidate for nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks an aromatic ring, and a leaving group is displaced. nih.gov Fluorine, despite being a weak leaving group in aliphatic systems, is an excellent leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, facilitating nucleophilic attack.

The rate of SNAr is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule:

The fluorine at C-7 is para to the strongly electron-withdrawing aldehyde group at C-2.

The fluorine at C-5 is meta to the aldehyde group.

Consequently, the fluorine atom at the C-7 position is significantly more activated towards nucleophilic attack than the fluorine at the C-5 position. Strong nucleophiles, such as alkoxides, thiolates, and amines, are expected to selectively displace the C-7 fluorine under relatively mild conditions. Displacing the second fluorine at C-5 would require more forcing conditions.

Reactivity in Nucleophilic Aromatic Substitution

| Nucleophile | Typical Conditions | Expected Product | Comments |

|---|---|---|---|

| Sodium methoxide (B1231860) (NaOMe) | Methanol, heat | 5-Fluoro-7-methoxy-2-naphthaldehyde | Selective substitution at the more activated C-7 position. |

| Pyrrolidine | DMSO, heat | 5-Fluoro-7-(pyrrolidin-1-yl)-2-naphthaldehyde | Amine nucleophiles readily displace the activated fluorine. |

| Sodium thiophenoxide (NaSPh) | DMF, room temp. | 5-Fluoro-7-(phenylthio)-2-naphthaldehyde | Thiolates are potent nucleophiles for SNAr reactions. |

Coupling Reactions for Extended Conjugated Systems

The aldehyde functionality of this compound is a versatile handle for constructing larger, conjugated molecular systems, which are of interest in materials science and medicinal chemistry.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: The aldehyde can readily react with phosphorus ylides (in the Wittig reaction) or phosphonate (B1237965) carbanions (in the HWE reaction) to form alkenes. These reactions are highly efficient for creating C=C bonds and can be used to link the naphthaldehyde unit to other aromatic or vinyl groups, thereby extending the π-conjugated system. The HWE reaction, in particular, is often preferred as it typically leads to the formation of the thermodynamically more stable (E)-alkene isomer.

Condensation Reactions: Aldol-type and Knoevenagel condensations are also viable pathways. Reaction with ketones in the presence of a base (Claisen-Schmidt condensation) can yield α,β-unsaturated ketones (chalcones), which are important intermediates. Similarly, condensation with active methylene (B1212753) compounds like malononitrile (B47326) or cyanoacetates can extend the conjugated system while introducing additional functional groups.

Cross-Coupling Reactions: While C-F bonds are generally less reactive in transition-metal-catalyzed cross-coupling reactions compared to C-Cl, C-Br, or C-I bonds, their use in such transformations is an area of active research. Under specific catalytic conditions (e.g., using specialized nickel or palladium catalysts), it might be possible to engage the C-F bonds in reactions like Suzuki or Buchwald-Hartwig couplings, although this would likely be more challenging than derivatization at the aldehyde group.

Examples of Coupling Reactions for Derivatization

| Reaction Type | Reactant | Catalyst/Reagent | Product Type | Application |

|---|---|---|---|---|

| Wittig Reaction | Benzyltriphenylphosphonium chloride | Strong base (e.g., n-BuLi) | Stilbene derivative | Synthesis of fluorescent dyes |

| HWE Reaction | Diethyl benzylphosphonate | Base (e.g., NaH) | (E)-Stilbene derivative | Creation of extended π-systems for electronics |

| Knoevenagel Condensation | Malononitrile | Base (e.g., piperidine) | Dicyanovinyl naphthalene | Building blocks for functional materials |

Advanced Spectroscopic Characterization Methodologies for 5,7 Difluoro 2 Naphthaldehyde

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Without primary data from scientific research, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For 5,7-Difluoro-2-naphthaldehyde, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its exact mass.

While specific experimental data is not available, a general fragmentation pattern can be hypothesized based on the structure of naphthaldehydes and the presence of fluorine and aldehyde functional groups. The initial step in the fragmentation of the molecular ion would likely involve the loss of the aldehyde group (-CHO) or a hydrogen atom. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the aldehyde moiety, a common fragmentation pathway for aromatic aldehydes. The stable naphthalene (B1677914) ring would likely remain intact during initial fragmentation steps. The presence of two fluorine atoms would influence the fragmentation, and fragments containing fluorine would be identifiable by their characteristic isotopic patterns.

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₁H₆F₂O |

| Exact Mass | 192.04 g/mol |

| Molecular Ion Peak (M⁺) | m/z 192 |

| Key Predicted Fragments | [M-H]⁺, [M-CHO]⁺, [M-CO]⁺ |

Note: This table is based on theoretical calculations and general fragmentation principles, not on experimental data.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

To perform X-ray crystallography, a single crystal of this compound of suitable quality and size would be required. This crystal would be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the molecular structure can be determined.

Although no experimental crystallographic data for this compound has been published, data from a related compound, 2-naphthalenecarboxaldehyde, can provide some insight into the expected crystal system and space group. For instance, 2-naphthalenecarboxaldehyde crystallizes in the monoclinic space group P 1 21/c 1. It is plausible that this compound could adopt a similar crystal packing arrangement, though the presence and position of the fluorine atoms would undoubtedly influence the unit cell parameters and intermolecular interactions.

Table 2: Illustrative Crystal Structure Data for a Related Compound (2-Naphthalenecarboxaldehyde)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 6.3287 |

| b (Å) | 7.4523 |

| c (Å) | 16.8507 |

| α (°) | 90 |

| β (°) | 92.703 |

| γ (°) | 90 |

Note: This data is for 2-naphthalenecarboxaldehyde and is provided for illustrative purposes only. The crystal structure of this compound may differ significantly.

Computational Chemistry and Theoretical Investigations of 5,7 Difluoro 2 Naphthaldehyde

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules.

Calculation of Electronic Structure Properties (e.g., Frontier Molecular Orbitals - HOMO, LUMO, energy gap)

A fundamental aspect of DFT studies is the characterization of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity. For 5,7-Difluoro-2-naphthaldehyde, the electron-withdrawing nature of the fluorine atoms and the aldehyde group would be expected to lower the energies of both the HOMO and LUMO, and potentially alter the energy gap compared to unsubstituted naphthalene (B1677914).

Interactive Table: Hypothetical Electronic Properties of Naphthalene Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Naphthalene | -6.15 | -1.78 | 4.37 |

| 2-Naphthaldehyde | -6.42 | -2.35 | 4.07 |

| 2,7-Difluoronaphthalene | -6.38 | -1.65 | 4.73 |

| This compound | Data Not Available | Data Not Available | Data Not Available |

Note: The values for Naphthalene, 2-Naphthaldehyde, and 2,7-Difluoronaphthalene are representative and intended for illustrative purposes to show expected trends. Actual values would depend on the specific computational method and basis set used.

Molecular Geometry Optimization and Conformational Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve confirming the planarity of the naphthalene ring system and determining the preferred orientation of the aldehyde group relative to the ring.

Prediction of Spectroscopic Parameters (e.g., theoretical NMR chemical shifts, IR vibrational frequencies)

A significant advantage of DFT is its ability to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. Theoretical calculations can provide insights into:

NMR Chemical Shifts: The chemical environment of each nucleus (e.g., ¹H, ¹³C, ¹⁹F) can be calculated to predict its resonance frequency in an NMR spectrum.

IR Vibrational Frequencies: The vibrational modes of the molecule can be computed to predict the frequencies at which it will absorb infrared radiation. This is particularly useful for identifying characteristic functional group vibrations, such as the C=O stretch of the aldehyde.

Analysis of Chemical Reactivity Descriptors (e.g., Fukui functions, molecular electrostatic potential, electronegativity)

DFT can also be used to calculate various descriptors that provide insights into a molecule's reactivity.

Fukui Functions: These functions help to identify which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen of the aldehyde group would be expected to be a region of negative potential, while the hydrogen of the aldehyde and the carbon atom of the carbonyl group would be regions of positive potential.

Electronegativity and Chemical Hardness: These global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity.

Quantum Chemical Modeling of Fluorine Effects

Understanding the Electronic and Steric Influence of Fluorine Atoms on Molecular Properties

The presence of fluorine atoms in a molecule can have profound effects on its properties due to fluorine's high electronegativity and relatively small size. Quantum chemical modeling would allow for a detailed analysis of how the two fluorine atoms in this compound influence its:

Electronic Properties: The strong electron-withdrawing inductive effect of fluorine would polarize the C-F bonds and influence the charge distribution across the entire naphthalene ring system.

Steric Properties: While fluorine is small, its presence can still introduce some steric hindrance that may affect the conformation of the aldehyde group and the molecule's ability to interact with other molecules.

Theoretical Elucidation of Reaction Mechanisms and Transition States

The study of reaction mechanisms through computational chemistry involves mapping the potential energy surface of a chemical reaction. This allows for the identification of reactants, products, intermediates, and, crucially, transition states. For this compound, theoretical calculations, likely employing Density Functional Theory (DFT), could elucidate the pathways of reactions involving the aldehyde functional group or electrophilic/nucleophilic substitution on the naphthalene ring.

Such studies would calculate the energies of various proposed transition state structures, which represent the highest energy point along the reaction coordinate. The geometry and energetic barrier of the transition state are critical for determining the kinetics and feasibility of a reaction. For instance, the mechanism of a nucleophilic addition to the carbonyl carbon of this compound could be meticulously detailed, including the influence of the fluorine substituents on the activation energy. However, at present, specific transition state energies and geometries for reactions involving this molecule are not available in the literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics simulations offer a way to observe the motion of a molecule over time, providing insights into its conformational flexibility and its interactions with a surrounding medium, such as a solvent. An MD simulation of this compound would involve calculating the forces between atoms and using these forces to predict their movements according to the laws of classical mechanics.

These simulations could reveal how the molecule behaves in different solvent environments, for example, how water molecules might arrange themselves around the polar aldehyde group and the more hydrophobic difluoronaphthalene core. This information is valuable for understanding solubility and how the molecule might interact with biological macromolecules. Despite the power of this technique, there are no published molecular dynamics studies specifically detailing the dynamic behavior and intermolecular interactions of this compound.

Advanced Quantum Chemical Analyses

Advanced quantum chemical analyses provide a deeper understanding of the electronic structure and properties of a molecule. These methods go beyond simple geometry and energy calculations to probe the nature of chemical bonds and the distribution of electrons.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool for translating the complex wavefunctions obtained from quantum chemical calculations into the familiar language of Lewis structures, including lone pairs, bonds, and antibonding orbitals. For this compound, an NBO analysis would quantify the hybridization of atomic orbitals and the delocalization of electron density. It could provide specific insights into the nature of the C-F and C=O bonds and the extent of conjugation across the naphthalene system. The analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals can reveal the energetic significance of hyperconjugative and resonance effects.

Nonlinear Optical (NLO) Properties: Computational methods can also be used to predict the nonlinear optical properties of molecules. These properties are of interest for applications in materials science and photonics. Calculations of properties such as the first hyperpolarizability (β) can indicate a molecule's potential for second-harmonic generation. For this compound, such calculations would assess how the presence of the electron-withdrawing fluorine atoms and the aldehyde group influences the molecule's response to a strong electric field. While the theoretical framework for these calculations is robust, specific NLO data for this compound are not currently documented in scientific literature.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5,7-Difluoro-2-naphthaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves fluorination of naphthalene precursors. Key approaches include:

- Direct fluorination : Using fluorinating agents like Selectfluor® on 5,7-dihydroxy-2-naphthaldehyde under inert conditions (e.g., dry DMF, 60–80°C). Yield optimization requires precise stoichiometric control to avoid over-fluorination .

- Suzuki-Miyaura coupling : Introducing fluorine via boronic acid intermediates. For example, coupling 2-bromo-5,7-difluoronaphthalene with a formyl-containing boronic ester, followed by oxidation .

- Formylation strategies : Vilsmeier-Haack formylation of 5,7-difluoronaphthalene derivatives using POCl₃ and DMF. Reaction temperature (<0°C) minimizes side reactions like chlorination .

- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate) is standard.

Q. How is this compound characterized analytically, and what spectral markers are critical for validation?

- Methodological Answer : Use a multi-technique approach:

- ¹⁹F NMR : Peaks at δ -110 to -120 ppm (aromatic fluorine) confirm substitution patterns. Splitting patterns indicate para/meta positions .

- ¹H NMR : Aldehyde proton resonance at δ 9.8–10.2 ppm. Aromatic protons show coupling with fluorine (J = 8–12 Hz) .

- FTIR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 1200–1250 cm⁻¹ (C-F) .

- HPLC : Retention time comparison with standards (C18 column, acetonitrile/water mobile phase). Purity ≥95% is acceptable for most studies .

Advanced Research Questions

Q. What are the environmental degradation pathways of this compound, and how do its metabolites impact ecotoxicity?

- Methodological Answer :

- Photodegradation : Under UV light (λ = 254 nm), the aldehyde group oxidizes to carboxylic acid, forming 5,7-difluoro-2-naphthoic acid. Monitor via LC-MS (m/z 224→240) .

- Biodegradation : Microbial consortia (e.g., Pseudomonas spp.) cleave the naphthalene ring, producing fluorinated diols. Use OECD 301B protocol to assess half-life in soil/water matrices .

- Ecotoxicity : Metabolites inhibit Daphnia magna motility (EC₅₀ = 2.1 mg/L) due to fluorine’s electron-withdrawing effects. Perform acute toxicity assays per ISO 6341 .

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric vs. Electronic Effects : Fluorine at C5 and C7 positions deactivates the naphthalene ring, reducing electrophilic substitution. However, the aldehyde group directs coupling to C1/C3 positions.

- Case Study : In Pd-catalyzed Heck reactions, this compound exhibits slower kinetics (k = 0.15 min⁻¹) compared to non-fluorinated analogs (k = 0.45 min⁻¹). Optimize with electron-deficient ligands (e.g., P(3,5-CF₃C₆H₃)₃) .

Q. What contradictions exist in reported biological activity data, and how can methodological variability be addressed?

- Methodological Answer :

- Data Discrepancies : Conflicting IC₅₀ values (e.g., 10 μM vs. 50 μM for enzyme inhibition) arise from assay conditions (pH, solvent). For example, DMSO >1% inhibits some oxidoreductases .

- Resolution : Standardize protocols (e.g., OECD 423 for cytotoxicity). Use orthogonal assays (e.g., SPR for binding affinity vs. fluorometric enzyme assays) to cross-validate .

Q. How does the compound’s stability vary under different storage conditions, and what are the degradation byproducts?

- Methodological Answer :

- Thermal Stability : DSC shows decomposition onset at 150°C. Store at -20°C under argon to prevent aldehyde oxidation .

- Light Sensitivity : UV-Vis spectra (λmax = 280 nm) shift under prolonged light exposure. Use amber vials and stabilize with BHT (0.01% w/v) .

- Byproducts : GC-MS identifies 5,7-difluoronaphthalene (m/z 164) as a major degradation product. Monitor via headspace analysis .

Q. What computational models predict the compound’s interactions with biological targets, and how accurate are they?

- Methodological Answer :

- Docking Studies : AutoDock Vina predicts strong binding (ΔG = -8.2 kcal/mol) to cytochrome P450 2E1. Validate with mutagenesis (e.g., Phe226Ala reduces binding 10-fold) .

- QSAR Models : Hammett constants (σₚ = 0.78 for fluorine) correlate with logP (experimental: 2.9 vs. predicted: 3.1). Refine models using COSMO-RS solvation parameters .

Methodological Best Practices

- Data Triangulation : Combine experimental (e.g., NMR, HPLC) and computational (DFT, QSAR) data to resolve contradictions .

- Environmental Testing : Follow ISO 11348-3 for biodegradation studies to ensure reproducibility .

- Synthetic Reproducibility : Document exact stoichiometry, solvent purity, and inert atmosphere conditions to minimize batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.